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molecular formula C15H31O3P B8667592 Diethyl-10-undecenylphosphonate CAS No. 156125-40-5

Diethyl-10-undecenylphosphonate

Cat. No. B8667592
M. Wt: 290.38 g/mol
InChI Key: LHHVEENJBDKEOB-UHFFFAOYSA-N
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Patent
US06872574B2

Procedure details

Triethylphosphite (12.2 mL, 71 mmol, 10 equiv) was added to 3 (2.0 g, 7.1 mmol, 1.0 equiv) and the mixture was stirred at reflux for 15 h. The excess triethylphosphite was removed by distillation and the remaining residue submitted to flash chromatography (SiO2, 5×15 cm, 25-50% ethyl acetate-hexanes gradient elution) to afford 4 (1.30 g, 2.1 g theoretical, 62%) as a colorless oil: 1H NMR (CDCl3, 250 MHz) δ 5.95-5.75 (m, 1H, RCH═CH2), 5.03-4.90 (m, 2H, RCH═CH2), 4.05 (m, 4H, CH3CH2OP), 2.02 (m, 2H, CH2CH═CH2), 1.80-1.20 (m, 20H); MALDI-FTMS (DHB) m/z 291.2088 (C15H31O3P+H+ requires 291.2089).
Quantity
12.2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][P:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])C.I[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH:21]=[CH2:22]>>[CH2:9]([O:8][P:4]([O:5][CH2:6][CH3:7])([CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH:13]=[CH2:12])=[O:3])[CH3:10]

Inputs

Step One
Name
Quantity
12.2 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC
Name
Quantity
2 g
Type
reactant
Smiles
ICCCCCCCCCC=C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The excess triethylphosphite was removed by distillation
WASH
Type
WASH
Details
the remaining residue submitted to flash chromatography (SiO2, 5×15 cm, 25-50% ethyl acetate-hexanes gradient elution)
CUSTOM
Type
CUSTOM
Details
to afford 4 (1.30 g, 2.1 g theoretical, 62%) as a colorless oil

Outcomes

Product
Name
Type
Smiles
C(C)OP(=O)(CCCCCCCCCC=C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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